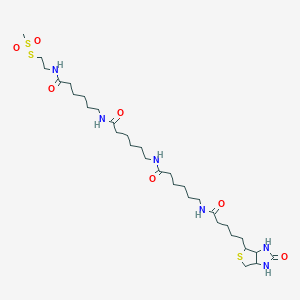
1-Azido-2-chloro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-chloro-4-iodobenzene is an organic compound that belongs to the class of aromatic azides. It is characterized by the presence of an azido group (-N₃), a chlorine atom, and an iodine atom attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Azido-2-chloro-4-iodobenzene can be synthesized through a multi-step process involving the substitution of hydrogen atoms on a benzene ring with azido, chlorine, and iodine groups. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Diazotization: Aniline is diazotized to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is treated with sodium azide to introduce the azido group.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azido-2-chloro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido, chlorine, and iodine groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide, sodium iodide, and chlorine gas.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products Formed
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Reduction: The major product is 1-amino-2-chloro-4-iodobenzene.
Oxidation: Products include oxidized derivatives of the azido group, such as nitro compounds.
Applications De Recherche Scientifique
1-Azido-2-chloro-4-iodobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry.
Biology: Employed in the study of biological systems, particularly in the labeling of biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Azido-2-chloro-4-iodobenzene involves its reactivity with various nucleophiles and electrophiles. The azido group is particularly reactive and can undergo cycloaddition reactions, forming triazoles. The chlorine and iodine atoms can participate in substitution reactions, making the compound versatile in synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azido-4-iodobenzene: Similar structure but lacks the chlorine atom.
1-Chloro-4-iodobenzene: Similar structure but lacks the azido group.
1-Azido-2-chlorobenzene: Similar structure but lacks the iodine atom
Uniqueness
1-Azido-2-chloro-4-iodobenzene is unique due to the presence of all three functional groups (azido, chlorine, and iodine) on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H3ClIN3 |
|---|---|
Poids moléculaire |
279.46 g/mol |
Nom IUPAC |
1-azido-2-chloro-4-iodobenzene |
InChI |
InChI=1S/C6H3ClIN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H |
Clé InChI |
ASADGAPJISKGBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

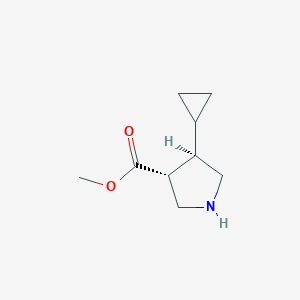
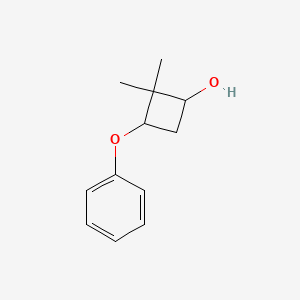
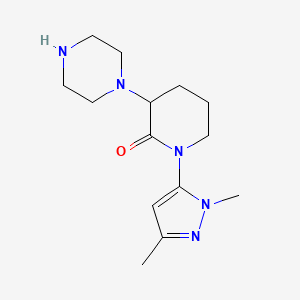
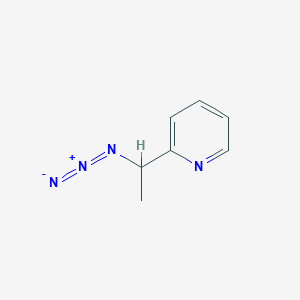
![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)

![rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)

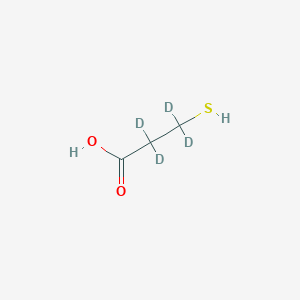
![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
